Cinanserin plays a crucial role in investigating the function of the serotonin system, particularly the role of 5-HT2A receptors. By selectively blocking these receptors, researchers can observe the resulting changes in behavior, physiology, and neurochemical activity. This allows them to gain insights into how serotonin signaling contributes to various functions and potential therapeutic targets for related disorders [].
Cinanserin's ability to modulate serotonin signaling makes it valuable in preclinical models of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. By studying the effects of cinanserin in these models, researchers can explore potential mechanisms underlying these conditions and evaluate the potential therapeutic effects of targeting the 5-HT2A receptor system [, ].
Emerging research suggests a potential role for cinanserin in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies indicate that it may help protect neurons from damage and improve cognitive function, although further research is warranted to confirm these findings and elucidate the underlying mechanisms [, ].
Cinanserin's influence on serotonin signaling also makes it relevant to research on addiction and reward processing. Studies suggest it can modulate the rewarding effects of drugs like cocaine and alcohol, potentially offering insights into developing new treatment strategies for these conditions [].
Cinanserin is a pharmaceutical compound recognized primarily for its role as a serotonin antagonist, specifically targeting the 5-HT2A and 5-HT2C receptors. Discovered in the 1960s, it has been studied for various therapeutic applications, including its potential as an antiviral agent. The compound is chemically classified as a phenylpiperazine derivative and is known to exhibit significant binding affinity to serotonin receptors, with a notably higher affinity for the 5-HT2 receptor subtype compared to the 5-HT1 receptor .
Cinanserin acts as a competitive antagonist at the 5-HT2A and 5-HT2C receptors. It binds to the receptor site, preventing the natural neurotransmitter serotonin from binding and exerting its effects []. This mechanism is being investigated for its potential in conditions like schizophrenia, anxiety, and depression, where serotonin signaling is implicated [].
These reactions are essential for understanding how cinanserin can be modified for enhanced therapeutic properties.
Cinanserin exhibits notable biological activities:
Cinanserin can be synthesized through various methods, typically involving multi-step organic reactions. A common approach includes:
These methods allow for the production of cinanserin and its analogs, facilitating research into their biological activities.
Cinanserin has several applications in pharmacology:
Studies on cinanserin's interactions reveal significant insights:
Cinanserin shares structural and functional similarities with several compounds. Here are some notable examples:
Compound | Similarity to Cinanserin | Unique Features |
---|---|---|
Ketanserin | Serotonin receptor antagonist | Higher selectivity for 5-HT2A |
Risperidone | Antagonist at multiple serotonin receptors | Also acts on dopamine receptors |
Ondansetron | Serotonin antagonist (5-HT3) | Primarily used as an antiemetic |
Clozapine | Multi-receptor antagonist | Used primarily in schizophrenia |
Cinanserin's uniqueness lies in its specific inhibition of both serotonin receptors and viral proteases, positioning it distinctly among these compounds while highlighting its potential versatility in both psychiatric and antiviral applications .
Cinanserin functions as a selective antagonist of the 5-hydroxytryptamine 2A receptor, exerting its primary pharmacological effects through this mechanism [1] [2]. The 5-hydroxytryptamine 2A receptor belongs to the G protein-coupled receptor family and is coupled to the Gq/G11 signaling pathway, representing the primary excitatory receptor subtype among serotonin-responsive G protein-coupled receptors [2]. The receptor undergoes significant conformational changes upon activation, particularly in transmembrane helices 3 and 6, which facilitate G protein coupling and signal transduction [2].
The molecular basis of cinanserin's antagonism involves binding to the orthosteric binding pocket of the 5-hydroxytryptamine 2A receptor [2]. The receptor's ligand-binding pocket consists of two adjacent subpockets: the orthosteric binding pocket and an extended binding pocket, with a unique side-extended cavity near the orthosteric site that distinguishes it from related receptors [2]. Ligands are anchored primarily through a conserved aspartate residue that interacts with their charged amine groups, while additional interactions involve hydrophobic contacts and hydrogen bonds with residues in both binding pockets [2].
Cinanserin's antagonistic action blocks the receptor's normal signaling cascade, which involves Gα-q stimulation of phospholipase C activity, subsequently promoting the release of diacylglycerol and inositol triphosphate [2]. This cascade normally stimulates protein kinase C activity and calcium release, processes that are inhibited by cinanserin's receptor blockade [2]. The antagonism of 5-hydroxytryptamine 2A receptors by cinanserin results in downregulation of post-synaptic receptor density, an adaptive response that may contribute to reverse tolerance rather than the expected development of tolerance [2].
Cinanserin demonstrates a lower binding affinity for 5-hydroxytryptamine 2C receptors compared to 5-hydroxytryptamine 2A receptors, with studies indicating a 4- to 10-fold reduced affinity for 5-hydroxytryptamine 2C receptor binding sites [9]. Despite this reduced affinity, at concentrations normally used in experimental settings, 5-hydroxytryptamine 2C receptor blocking effects are still likely to occur [9]. The 5-hydroxytryptamine 2C receptor, like all 5-hydroxytryptamine 2 receptors, is a G protein-coupled receptor coupled to Gq/G11 and mediates excitatory neurotransmission [6].
The 5-hydroxytryptamine 2C receptor exists as a homodimer at the cell surface and is located mainly in the choroid plexus, with high concentrations found in many brain regions including parts of the hippocampus, anterior olfactory nucleus, substantia nigra, several brainstem nuclei, amygdala, subthalamic nucleus and lateral habenula [6]. Activation of this receptor by serotonin inhibits dopamine and norepinephrine release in certain areas of the brain [6]. The receptor significantly regulates mood, anxiety, feeding, and reproductive behavior, and regulates dopamine release in the striatum, prefrontal cortex, nucleus accumbens, hippocampus, hypothalamus, and amygdala [6].
The structural basis for cinanserin's interaction with 5-hydroxytryptamine 2C receptors involves binding to the presumed orthosteric site and engagement of a potential extended binding site encompassing the extracellular portions of transmembrane helices III, V, VI and VII as well as extracellular loop 2 [7]. The reduced affinity compared to 5-hydroxytryptamine 2A receptors may be attributed to differences in key residues responsible for ligand selectivity, particularly residues at positions 5.42 and 7.39 which are unique to 5-hydroxytryptamine 2A-C subtypes [7].
Receptor Subtype | Binding Affinity (Ki) | Relative Selectivity | Clinical Significance |
---|---|---|---|
5-HT2A | High affinity | Primary target | Primary therapeutic mechanism |
5-HT2B | Low affinity | Minimal binding | Reduced side effects |
5-HT2C | 4-10 fold lower than 5-HT2A | Moderate binding | Secondary mechanism |
Cinanserin exhibits selective binding profiles across different serotonin receptor subtypes, with the highest affinity demonstrated for 5-hydroxytryptamine 2A receptors [9]. The compound shows low affinity to 5-hydroxytryptamine 2B binding sites, which contributes to its favorable safety profile by minimizing interactions with receptors associated with adverse cardiovascular effects [9]. In synaptic membranes prepared from whole rat brain, cinanserin produced a relatively shallow inhibition curve of tritiated 5-hydroxytryptamine binding with a Hill slope of 0.68, compared to a Hill slope of 0.99 observed in tritiated spiperone binding [8].
Nonlinear regression analysis demonstrated that cinanserin's inhibition curve is best fitted by a two-site model, revealing that at least two populations of binding sites are labeled by tritiated 5-hydroxytryptamine in rat brain [8]. High affinity binding sites could be differentiated from others by the action of 5 nanomolar cinanserin, with dissociation constant values of 1.90 nanomolar and maximum binding capacity of 0.188 picomoles per milligram protein [8]. Regional and Scatchard analyses both clearly revealed the presence of multiple binding site populations [8].
The binding affinity of cinanserin was significantly changed in chimeric receptor studies examining different transmembrane domains [11]. Chimeras that exchanged transmembrane domains I and II or transmembrane domains I-III had the greatest effects on binding affinity for certain compound classes, while cinanserin binding was significantly altered in all chimeric constructs studied [11]. These results indicate that structurally diverse 5-hydroxytryptamine 2 antagonists utilize distinct regions of the 5-hydroxytryptamine 2 receptor for high affinity binding [11].
Target Protease | IC50 (μM) | KD (μM) | Binding Specificity | Antiviral Activity |
---|---|---|---|---|
SARS-CoV 3CLpro | 4.92 | 49.4 | Strong | Active |
HCoV-229E 3CLpro | 4.68 | 18.2 | Strong | Active |
HRV-14 3Cpro | No inhibition | No binding | None | Inactive |
Cinanserin functions as a potent inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and human coronavirus 229E, demonstrating specific inhibitory activity against coronavirus proteases [1] [3]. The 3C-like proteinase, also known as the main protease, is a cysteine protease that belongs to the PA clan of proteases and serves as the main protease found in coronaviruses [14]. This enzyme cleaves the coronavirus polyprotein at eleven conserved sites and is essential for virus replication [14].
The 3C-like proteinase possesses a cysteine-histidine catalytic dyad at its active site, consisting of Cys145 and His41, instead of the canonical serine-histidine-aspartate triad found in many other proteases [13]. The enzyme is composed of three domains: domains I and II form a chymotrypsin-like fold that hosts the complete catalytic machinery, while domain III is responsible for enzyme dimerization [13]. The dimerization is essential for enzymatic activity as it assists in the correct orientation of the S1 pocket of the substrate-binding site [13].
Cinanserin demonstrates inhibitory activity with 50% inhibitory concentration values of approximately 5 micromolar for both severe acute respiratory syndrome coronavirus and human coronavirus 229E 3C-like proteinases [1] [3]. Surface plasmon resonance technology confirmed binding of cinanserin to bacterially expressed 3C-like proteinases, with dissociation constant values of 49.4 micromolar and 78.0 micromolar for cinanserin and cinanserin hydrochloride respectively against severe acute respiratory syndrome coronavirus 3C-like proteinase [1]. For human coronavirus 229E 3C-like proteinase, the dissociation constant values were 18.2 micromolar and 36.6 micromolar respectively [1].
The specificity of cinanserin's inhibitory activity is demonstrated by its lack of binding affinity to human rhinovirus-14 3C protease, indicating that the inhibitory activity is specific for coronavirus 3C-like proteinases [1] [12]. The binding kinetics showed characteristic square-wave binding curves, indicating a rapidly formed but unstable complex [1]. The inhibition reached a maximum of 70 to 90% at concentrations of 50 to 100 micromolar for both cinanserin and its hydrochloride form [1].
Virus | IC50 (μM) | IC90 (μM) | Maximum Reduction | Cell Type |
---|---|---|---|---|
SARS-CoV | 31 (RNA reduction) | 66 | 3-4 log units | Vero cells |
HCoV-229E | 19 (Replicon) | Not reported | 4 log units | MRC-5 cells |
SARS-CoV-2 | 20.61 (Antiviral) | Not reported | Variable | Various |
Cinanserin interrupts the viral replication cycle at multiple critical points, primarily through inhibition of the 3C-like proteinase which is responsible for proteolytic processing of replicase precursor polyproteins [1] [12]. The 3C-like proteinase is encoded by the coronavirus replicase gene and is indispensable for virus replication, making it an ideal target for antiviral intervention [1]. The enzyme's functional importance stems from its role in processing the two large polyproteins pp1a and pp1ab into mature functional proteins necessary for viral replication [13].
The protease undergoes ordered processing whereby it first automatically cleaves from polyproteins at its own amino-terminal and carboxyl-terminal auto processing sites [13]. Two 3C-like proteinases anchored to membranes by transmembrane proteins nsp4 and nsp6 form a dimer and initiate cleavage in trans [13]. Following maturation cleavage, the 3C-like proteinase targets nsp9-10 for processing before moving on to the nsp8-9 and nsp7-8 sites respectively [13].
Cinanserin's antiviral activity was demonstrated in tissue culture assays using a replicon system based on human coronavirus 229E and quantitative test assays with infectious severe acute respiratory syndrome coronavirus and human coronavirus 229E [1] [12]. The compound revealed strong inhibition of coronavirus replication at non-toxic drug concentrations, with virus RNA and infectious particle levels reduced by up to 4 log units [1] [3]. The 50% inhibitory concentration values ranged from 19 to 34 micromolar across different experimental systems [1] [3].
In the BHK-Rep-1 cell line containing autonomously replicating RNA derived from human coronavirus 229E, more than 70% of cinanserin and cinanserin hydrochloride-treated cells lost green fluorescent protein expression [12]. This loss of expression is dependent on an active coronavirus replication complex, further supporting the idea that inhibition of 3C-like proteinase results in loss of coronavirus replicase function [12]. The magnitude of inhibition observed with cinanserin far exceeded reductions of severe acute respiratory syndrome coronavirus RNA found with nucleoside analogues using the same assay [12].
Domain | Residue | Position | Interaction Type | Functional Role |
---|---|---|---|---|
Domain I | Thr25 | S1 subsite | Hydrophobic | Substrate binding |
Domain I | Leu27 | S1 subsite | Hydrophobic | Substrate binding |
Domain II | His41 | Catalytic dyad | Catalytic | Nucleophile |
Domain II | Met49 | S2 subsite | Hydrophobic | Substrate specificity |
Domain II | Cys145 | Catalytic dyad | Catalytic | General base |
Domain II | His163 | S1 subsite | Hydrogen bonding | Substrate positioning |
Cinanserin's binding to viral proteases involves specific interactions with key residues within the active site and binding pockets of the 3C-like proteinase [1] [24]. The binding site of severe acute respiratory syndrome 3C-like proteinase comprises several critical residues including Thr25, Leu27, His41, Met49, Phe140, Leu141, Asn142, Cys145, His163, Met165, Glu166, His172, Asp187, Gln189 and Gln192 [24]. Molecular dynamics simulations revealed that the average heavy atom root mean square deviation of these binding site side chain residues remained stable during simulation periods, indicating stable binding interactions [24].
The structural basis for cinanserin's specificity involves its predicted interaction with both a homology model and the crystallographic structure of the severe acute respiratory syndrome coronavirus 3C-like proteinase binding pocket [1]. The accuracy of molecular modeling was confirmed by comparison with the crystal structure, showing a root mean square deviation of all heavy atoms of 3.11 Angstroms between the two structures [1]. The root mean square deviation of the binding pocket was only 0.18 Angstroms, confirming the reliability of the binding predictions [1].
Virtual screening approaches identified cinanserin as a potential binding molecule through computational docking studies using a database containing structural information of more than 8,000 existing drugs [1]. The compound showed a high score in virtual screening and was selected for experimental evaluation based on its predicted binding affinity [1]. Subsequent experimental validation confirmed the computational predictions, demonstrating that virtual screening represents a useful approach for extracting potential inhibitors from available drug databases [1].
The identification of cinanserin as a potential coronavirus protease inhibitor emerged from comprehensive virtual screening campaigns targeting the three C-like protease of severe acute respiratory syndrome coronavirus [1] [2]. The virtual screening methodology employed a systematic approach using the MDL-CMC database containing structural information of more than 8,000 existing drugs [1] [2]. The primary screening utilized the DOCK program for molecular docking, which employs grid-based algorithms to position ligands within the target binding site [1] [2].
The substrate-binding pocket of the SARS-CoV three C-like protease was defined by residues within a 6 Å radius around the catalytic center, specifically targeting the catalytic dyad comprising His41 and Cys145 [1] [2]. This binding site served as the target for virtual screening using both homology models and crystallographic structures of the enzyme [1] [2]. The DOCK simulation approximated ligand-receptor binding energy through the summation of van der Waals and electrostatic interaction energies [2].
Following primary screening, the top 100 molecules were subjected to rescoring using CScore, a consensus scoring method that integrates five popular scoring functions [1] [2]. This approach enhances the reliability of virtual screening results by combining multiple scoring algorithms to rank potential inhibitors. The 10 compounds that showed the highest scores and were positively evaluated by at least four of the five scoring functions of CScore were selected for further analysis [1] [2].
The binding affinities of these compounds to SARS-CoV three C-like protease were predicted using AutoDock, yielding Ki values for each candidate [1] [2]. When crystallographic data of SARS-CoV three C-like protease became available, the docking simulation was repeated using the experimental structure, confirming the validity of the homology model-based predictions [1] [2]. The root-mean-square deviation between the model and crystal structure for residues composing the substrate-binding pocket was only 0.18 Å, demonstrating the accuracy of the computational approach [1] [2].
Cinanserin demonstrated favorable binding interactions with multiple coronavirus proteases through docking studies. The compound showed consistent binding modes across different protease structures, including those from SARS-CoV, HCoV-229E, and porcine transmissible gastroenteritis coronavirus [1] [2]. These cross-species binding predictions suggested broad-spectrum antiviral potential and validated the computational approach for identifying pan-coronavirus inhibitors.
Molecular dynamics simulations have provided crucial insights into the binding stability and conformational behavior of cinanserin in complex with coronavirus proteases. The MD simulations were performed using GROMACS software with the GROMOS96 54a7 force field, employing simple point charge water molecules within a cubic periodic box [3] [4]. The simulation systems were neutralized with appropriate concentrations of sodium and chloride ions and subjected to energy minimization using the steepest descent algorithm [3] [4].
The molecular dynamics protocol involved equilibration phases in both NVT and NPT ensembles, followed by production runs extending from 100 nanoseconds to 1 microsecond [3] [4]. Temperature control was maintained using the Berendsen thermostat at 300 K, while pressure coupling was achieved through the Parrinello-Rahman barostat at 1.0 bar [3] [4]. The LINCS algorithm was applied for constraint of covalent bonds, and particle-mesh Ewald methods were used for long-range electrostatic interactions [3] [4].
Analysis of the MD trajectories revealed important insights into protein-ligand stability and flexibility. The root mean square deviation analysis demonstrated that cinanserin-protein complexes reached equilibrium within the first 5 nanoseconds of simulation, with average RMSD values of 0.32 ± 0.07 Å for cinanserin [4]. The relatively low RMSD values indicated stable binding throughout the simulation period, with some conformational adaptation occurring between 30-38 nanoseconds [4].
Root mean square fluctuation analysis provided information about local protein flexibility in the presence of cinanserin. The catalytic dyad residues His41 and Cys145 showed reduced fluctuation in the presence of bound inhibitors, suggesting stabilization of the active site conformation [4]. The average RMSF values were consistent at 0.17 ± 0.01 nm across different cinanserin complexes, indicating that the compound does not significantly perturb the overall protein dynamics [4].
The radius of gyration analysis revealed insights into protein compactness and structural integrity during the simulation. The Rg values remained stable at approximately 2.2 nm throughout the simulation, with some dynamic fluctuations observed in the initial phases [4]. These results supported the structural stability of the cinanserin-protease complexes and validated the computational predictions of binding affinity.
Molecular mechanics Poisson-Boltzmann surface area calculations were employed to estimate binding free energies from the MD trajectories. The binding energy calculations incorporated both gas-phase interaction energies and solvation effects, providing a comprehensive thermodynamic assessment of the protein-ligand interaction [3] [4]. These calculations supported the experimental binding affinity measurements and provided mechanistic insights into the energetics of inhibitor binding.
Homology modeling played a crucial role in the early identification of cinanserin as a coronavirus protease inhibitor, particularly before the availability of high-resolution crystal structures [1] [2]. The homology model of SARS-CoV three C-like protease was constructed based on the X-ray crystal structure of a related coronavirus protease, utilizing the high degree of structural conservation observed among coronavirus proteases [1] [2].
The comparative modeling approach relied on the principle that protein structures are evolutionarily more conserved than amino acid sequences, allowing for reliable structure prediction even at moderate sequence identity levels [5] [6]. The homology model was validated through comparison with the subsequently determined crystal structure of SARS-CoV three C-like protease, which showed a root-mean-square deviation of only 3.11 Å for all heavy atoms [1] [2]. The major contribution to this deviation came from domain III, which is less conserved among coronaviruses and distant from the active site.
The critical validation of the homology model came from the analysis of the substrate-binding pocket, where the RMSD between the model and crystal structure was only 0.18 Å [1] [2]. This exceptional accuracy in the active site region confirmed that the homology model was suitable for virtual screening applications and drug discovery efforts. The binding pocket geometry and electrostatic properties were well-preserved in the model, enabling accurate prediction of ligand binding modes.
The homology modeling workflow incorporated several quality assessment steps to ensure model reliability. Template selection was based on sequence similarity and structural coverage, with particular attention paid to the conservation of catalytic residues and binding site architecture [6] [7]. The model was subjected to energy minimization and molecular dynamics simulations to relieve potential steric clashes and optimize side chain conformations.
Modern homology modeling approaches have further refined the prediction of coronavirus protease structures through improved algorithms and template databases [6]. The SWISS-MODEL server and other automated modeling platforms have streamlined the homology modeling process, incorporating advanced features such as quaternary structure prediction and model quality assessment [6]. These developments have enhanced the reliability of homology models for drug discovery applications.
The success of homology modeling in the cinanserin discovery project demonstrated the value of computational structural biology in pandemic response scenarios. When experimental structures are not immediately available, homology models can provide crucial structural information to guide drug discovery efforts [6] [7]. The validation of computational predictions through subsequent experimental determination of crystal structures builds confidence in the modeling approach and supports its continued application in drug discovery.
The structure-based drug design approach for cinanserin optimization has leveraged detailed knowledge of the coronavirus protease active site architecture to guide compound improvement strategies [8] [9]. The main protease of SARS-CoV-2 contains four distinct subsites designated S1, S1', S2, and S4, each with specific chemical and geometric preferences that can be exploited for inhibitor design [8] [9].
The S1 subsite shows a strong preference for glutamine residues, reflecting the natural substrate specificity of the protease [8] [9]. This subsite is relatively constrained and requires careful consideration of hydrogen bonding patterns and electrostatic interactions. The S1' subsite accommodates smaller hydrophobic groups and provides opportunities for optimizing binding affinity through appropriate substituent selection [8] [9].
The S2 subsite presents unique opportunities for cinanserin optimization, as it can accommodate both hydrophobic and polar substituents depending on the specific binding mode [8] [9]. Structure-activity relationship studies have revealed that primarily aliphatic rather than aromatic substituents provide superior binding affinity in this region [8] [9]. The S4 subsite offers additional space for functional group modifications and can contribute significantly to binding selectivity through specific interactions with protein residues.
Hydrogen bonding optimization has been a key focus in cinanserin structure-based design efforts. The compound forms critical hydrogen bonds with active site residues including Gly143, His164, Glu166, Thr190, Gln189, His163, and Phe140 [10]. These interactions stabilize the inhibitor in the active site and contribute to the overall binding affinity. Computational analysis has identified hydrogen bonding hotspots that can be targeted for inhibitor improvement [8] [9].
The optimization of cinanserin through structure-based design principles resulted in significant improvements in binding affinity. Using ensemble docking approaches and molecular guideline development, the binding affinity of optimized cinanserin derivatives was enhanced by 4.59 -log10(Kd), representing a substantial improvement in potency [8] [9]. The optimized compounds CM02 and CM06 demonstrated particularly favorable binding profiles, forming stable interactions with key residues Ser-144, His-163, and Glu-166 [8] [9].
Molecular dynamics simulations of the optimized cinanserin derivatives validated the structure-based design predictions. The MD results showed that CM02 and CM06 fit well into the active site of SARS-CoV-2 main protease and maintained stable interactions throughout the simulation period [8] [9]. These findings confirmed that the structure-based optimization strategy successfully improved the binding characteristics of the parent compound.
The success of structure-based drug design for cinanserin demonstrates the power of computational approaches in lead optimization. The integration of crystal structure information, molecular modeling techniques, and experimental validation provides a robust framework for rational drug design [8] [9]. This approach has broad applicability to other therapeutic targets and represents a mature methodology in modern drug discovery.
The computational drug repurposing approach for cinanserin exemplifies the power of in silico methodologies to identify new therapeutic applications for existing compounds [11] [12] [13]. Drug repurposing offers significant advantages over de novo drug development, including reduced development time, lower costs, and established safety profiles [11] [12] [14]. The computational screening of existing drug databases has emerged as a particularly effective strategy for rapid identification of repurposing candidates.
The virtual screening methodology for cinanserin repurposing involved multiple computational approaches working in synergy. Structure-based virtual screening formed the foundation of the approach, utilizing three-dimensional protein structures to guide ligand selection [11] [12] [13]. This was complemented by ligand-based approaches that exploited chemical similarity and pharmacophore matching to identify structurally related compounds with potential activity.
Database selection plays a crucial role in computational repurposing strategies. The cinanserin discovery project utilized the MDL-CMC database containing over 8,000 existing drugs, providing a comprehensive collection of approved and investigational compounds [1] [2]. Modern repurposing efforts have access to even larger databases, including ZINC, DrugBank, and ChEMBL, which contain millions of compounds with associated biological activity data [11] [12] [13].
The filtering and prioritization of repurposing candidates involves multiple computational criteria. Lipinski's "rule of five" and related drug-likeness filters are commonly applied to ensure that selected compounds possess favorable pharmacokinetic properties [11] [12] [13]. Additional filters may include toxicity prediction, metabolic stability assessment, and target selectivity analysis to prioritize compounds with the highest probability of success.
Machine learning approaches have increasingly been integrated into computational repurposing strategies. Deep learning models can predict drug-target interactions based on molecular structure and biological activity data, enabling more sophisticated prioritization of repurposing candidates [12] [13]. These approaches can identify non-obvious connections between chemical structure and biological activity that might be missed by traditional screening methods.
The validation of computational repurposing predictions requires experimental confirmation through biochemical assays and cell-based studies. The cinanserin project demonstrated the importance of this validation step, with computational predictions being confirmed through surface plasmon resonance binding studies and enzymatic activity assays [1] [2]. This experimental validation is essential for translating computational predictions into viable therapeutic leads.
Network-based approaches have emerged as powerful tools for computational drug repurposing. These methods analyze drug-target networks, protein-protein interaction networks, and disease networks to identify potential repurposing opportunities [13]. The integration of systems biology approaches with traditional computational screening can provide deeper insights into the mechanisms of drug action and identify unexpected therapeutic applications.
The success of computational repurposing strategies depends on the quality and completeness of the underlying data. High-quality structural information, accurate binding affinity data, and comprehensive biological activity profiles are essential for reliable predictions [13]. The continued growth of public databases and the development of standardized data formats will further enhance the effectiveness of computational repurposing approaches.
The cinanserin repurposing project represents a successful example of computational drug discovery in action. The compound, originally developed as a serotonin receptor antagonist, was identified through virtual screening as a potential coronavirus protease inhibitor [1] [2]. This discovery highlights the value of computational approaches in revealing unexpected therapeutic applications for existing drugs and demonstrates the potential for rapid response to emerging health threats through drug repurposing strategies.
Computational Approach | Key Methodology | Software/Tools | Target Applications |
---|---|---|---|
Virtual Screening | Database screening using DOCK and CScore | DOCK, CScore, MDL-CMC database | SARS-CoV-2 3CL protease inhibition |
Molecular Docking | AutoDock and AutoDock Vina algorithms | AutoDock, AutoDock Vina | Binding affinity prediction for multiple coronavirus proteases |
Molecular Dynamics | GROMACS and NAMD simulations | GROMACS, NAMD, VMD | Protein flexibility analysis and binding stability assessment |
Homology Modeling | Comparative modeling of 3CL protease | SWISS-MODEL, ProMod3 | Template-based structure prediction for drug discovery |
Structure-Based Drug Design | Target-based optimization strategies | Discovery Studio, MOE | Active site characterization and lead optimization |
In Silico Repurposing | Computational repurposing methodologies | DrugBank, ZINC database | Identification of new therapeutic applications |
Study Parameter | SARS-CoV 3CL Protease | HCoV-229E 3CL Protease | SARS-CoV-2 Main Protease |
---|---|---|---|
Cinanserin IC50 (μM) | 4.92 [1] [2] | 4.68 [1] [2] | Optimized derivatives tested [8] [9] |
Cinanserin Hydrochloride IC50 (μM) | 5.05 [1] [2] | 5.68 [1] [2] | - |
Dissociation Constant Kd (μM) | 49.4 [1] [2] | 18.2 [1] [2] | - |
Binding Affinity Improvement | - | - | 4.59 -log10(Kd) [8] [9] |
MD Simulation Parameter | GROMACS Settings | NAMD Settings | Analysis Methods |
---|---|---|---|
Force Field | GROMOS96 54a7 FF [3] [4] | CHARMM27/CHARMM36 | - |
Water Model | SPC (Simple Point Charge) [3] [4] | TIP3P | - |
Simulation Duration | 100 ns - 1 μs [3] [4] | 50-100 ns | - |
Temperature Control | Berendsen thermostat (300 K) [3] [4] | Langevin dynamics | - |
Pressure Control | Parrinello-Rahman (1.0 bar) [3] [4] | Langevin piston | - |
Key Analyses | RMSD, RMSF, Rg, MM-PBSA [3] [4] | RMSD, RMSF, hydrogen bonds | Binding stability assessment |
Irritant